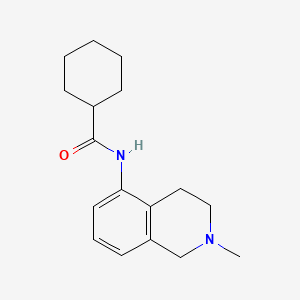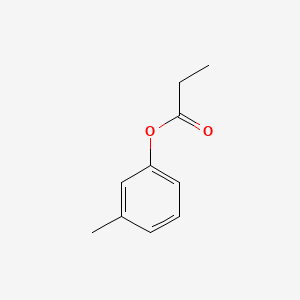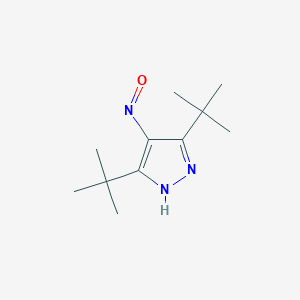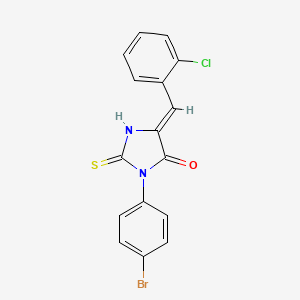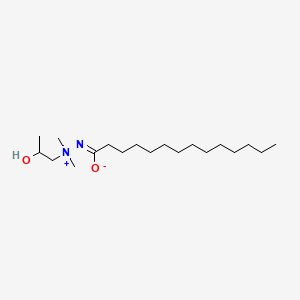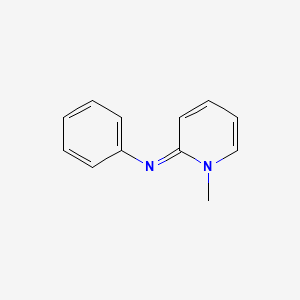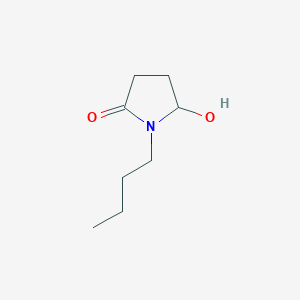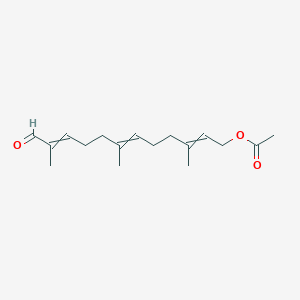![molecular formula C8H10 B14663750 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-26-5](/img/structure/B14663750.png)
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its distinctive spirocyclic structure This compound belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure The spirocyclic nature of 1-Methylidenedispiro[202~4~
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids or bases, often under elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts can also enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness: 1-Methylidenedispiro[202~4~1~3~]heptane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
50874-26-5 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
5-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-4-8(6)5-7(8)2-3-7/h1-5H2 |
InChI-Schlüssel |
SKAJZUHJLQIZBE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC12CC23CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

